Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt
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Overview
Description
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is a complex organic compound. It is characterized by the presence of ethanesulfonic acid groups and a biphenyl core with dichloro and triazene functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Dichloro Groups: Chlorination reactions are employed to introduce dichloro groups onto the biphenyl core.
Attachment of Triazene Groups: Triazene groups are introduced through diazotization reactions followed by coupling with appropriate amines.
Sulfonation: The final step involves sulfonation to introduce ethanesulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazene groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The biphenyl core provides structural stability, while the ethanesulfonic acid groups enhance solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the biphenyl and triazene groups.
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Triazene derivatives: Compounds with triazene groups but different core structures.
Uniqueness
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is unique due to the combination of its biphenyl core, dichloro groups, triazene functionalities, and ethanesulfonic acid groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
68133-33-5 |
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Molecular Formula |
C18H20Cl2N6Na2O6S2 |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
disodium;2-[[2-chloro-4-[3-chloro-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate |
InChI |
InChI=1S/C18H22Cl2N6O6S2.2Na/c1-25(23-21-7-9-33(27,28)29)17-5-3-13(11-15(17)19)14-4-6-18(16(20)12-14)26(2)24-22-8-10-34(30,31)32;;/h3-6,11-12H,7-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
ZHSMSCHKPOZRCJ-UHFFFAOYSA-L |
Canonical SMILES |
CN(C1=C(C=C(C=C1)C2=CC(=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])Cl)Cl)N=NCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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